molecular formula C25H19Cl2N3O3 B2954007 1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione CAS No. 1024388-14-4

1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione

Cat. No.: B2954007
CAS No.: 1024388-14-4
M. Wt: 480.35
InChI Key: TULWIXRCIMFGIZ-UHFFFAOYSA-N
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Description

1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazaperhydroine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazaperhydroine ring.

    Introduction of chlorophenyl groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the dimethylaminophenyl group: The dimethylaminophenyl group is attached via a condensation reaction with a suitable aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal transduction modulation: Modulation of intracellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3-chlorophenyl)-1,3-diazaperhydroine-2,4,6-trione: Lacks the dimethylaminophenyl group, resulting in different reactivity and applications.

    1,3-Bis(4-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione: Similar structure but with different substitution patterns on the phenyl rings.

Uniqueness

1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is unique due to the presence of both chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-bis(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O3/c1-28(2)19-11-9-16(10-12-19)13-22-23(31)29(20-7-3-5-17(26)14-20)25(33)30(24(22)32)21-8-4-6-18(27)15-21/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULWIXRCIMFGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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